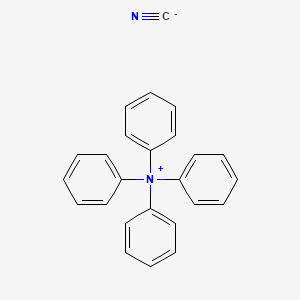
N,N,N-Triphenylanilinium cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triphenylanilinium cyanide is an organic compound that features a cyanide group attached to a triphenylanilinium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triphenylanilinium cyanide typically involves the reaction of triphenylamine with cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using recrystallization techniques to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of advanced purification techniques, such as chromatography, is essential to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Triphenylanilinium cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and other oxidation products.
Reduction: Reduction reactions can convert the cyanide group to primary amines or other reduced forms.
Substitution: The cyanide group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions
Major Products
The major products formed from these reactions include nitriles, primary amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N,N,N-Triphenylanilinium cyanide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of N,N,N-Triphenylanilinium cyanide involves its interaction with specific molecular targets and pathways. The cyanide group can act as a nucleophile, participating in various chemical reactions. The triphenylanilinium moiety provides stability and enhances the compound’s reactivity. These interactions are crucial for its applications in synthesis and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
Triphenylamine: Similar in structure but lacks the cyanide group.
N,N-Diphenylaniline: Contains two phenyl groups instead of three.
Benzyl cyanide: Contains a cyanide group but lacks the triphenylanilinium structure
Uniqueness
N,N,N-Triphenylanilinium cyanide is unique due to the presence of both the triphenylanilinium moiety and the cyanide group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
828276-91-1 |
|---|---|
Molecular Formula |
C25H20N2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
tetraphenylazanium;cyanide |
InChI |
InChI=1S/C24H20N.CN/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-2/h1-20H;/q+1;-1 |
InChI Key |
AUPDRAABFDNPDA-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.C1=CC=C(C=C1)[N+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




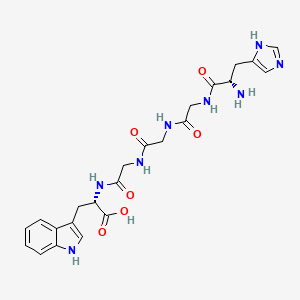

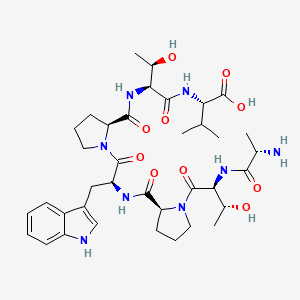
![5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol](/img/structure/B14218538.png)
![4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14218539.png)
![4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline](/img/structure/B14218540.png)
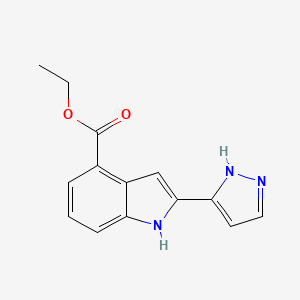
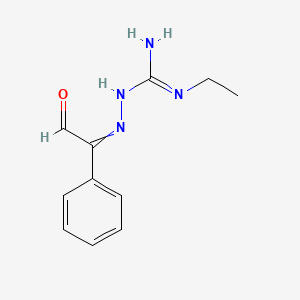
![N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride](/img/structure/B14218563.png)
![1,4-Dihydropyrazino[2,3-f]quinoxaline](/img/structure/B14218568.png)
![Benzene, 1-chloro-4-[(hexylthio)methyl]-](/img/structure/B14218577.png)

